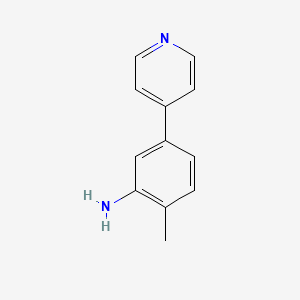
2-Methyl-5-(pyridin-4-yl)aniline
Vue d'ensemble
Description
2-Methyl-5-(pyridin-4-yl)aniline is a chemical compound with the CAS Number: 761441-12-7 . It has a molecular weight of 184.24 and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for 2-Methyl-5-(pyridin-4-yl)aniline is 1S/C12H12N2/c1-9-2-3-11(8-12(9)13)10-4-6-14-7-5-10/h2-8H,13H2,1H3 . This indicates the presence of 12 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms in the molecule .It has a density of 1.1±0.1 g/cm3, a boiling point of 357.2±30.0 °C at 760 mmHg, and a flash point of 197.1±11.8 °C .
Applications De Recherche Scientifique
Directing Group in C-H Amination
2-Methyl-5-(pyridin-4-yl)aniline has been identified as a novel, removable directing group for promoting C-H amination mediated by cupric acetate. This compound facilitates the effective amination of β-C(sp2)-H bonds in benzamide derivatives, displaying good functional group tolerance in air. Additionally, it has been utilized in the isolation of quinazolinone derivatives from certain reaction mixtures, showcasing its versatility in organic synthesis (Zhao et al., 2017).
Electroluminescence Application
2-Methyl-5-(pyridin-4-yl)aniline derivatives have been explored in the synthesis of highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes exhibit significant potential in electroluminescence applications, such as organic light-emitting diodes (OLEDs), due to their structured emission spectra and long lifetimes. Their emissions cover a range from blue to red, with applications in display and lighting technologies (Vezzu et al., 2010).
Cation Sensing
A bis(pyridin-2-yl methyl)aniline-based hetarylazo dye has demonstrated multi-signalling cation sensing behavior. The binding pocket of this compound, involving pyridyl and aniline nitrogen atoms, acts as a recognition site for cations. This leads to chromogenic and electrochemical changes, which can be used for sensing applications in various fields including environmental monitoring and analytical chemistry (Kaur et al., 2013).
Polymerization Catalyst
Complexes of 2-Methyl-5-(pyridin-4-yl)aniline with AgO2C2F3 have been synthesized and used as catalysts in the ring-opening polymerization of ε-caprolactone. These complexes have shown promise in the synthesis of polycaprolactone polymers, which are important in biomedical and environmental applications due to their biodegradable properties (Njogu et al., 2017).
Mechanistic Studies in Organometallic Chemistry
2-Methyl-5-(pyridin-4-yl)aniline analogs have been involved in mechanistic studies of imido-scandium bond formation and C-H activation reactions. These studies are crucial for understanding the reactivity and potential applications of scandium complexes in organic synthesis and catalysis (Wicker et al., 2012).
Electric Dipole Moments Studies
The electric dipole moments of compounds like 2-Methyl-5-(pyridin-4-yl)aniline have been calculated, providing essential data for understanding their molecular properties. This information is valuable in fields like molecular electronics and materials science (Cumper & Singleton, 1967).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-methyl-5-pyridin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-2-3-11(8-12(9)13)10-4-6-14-7-5-10/h2-8H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCQHDWIGRRRNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(pyridin-4-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



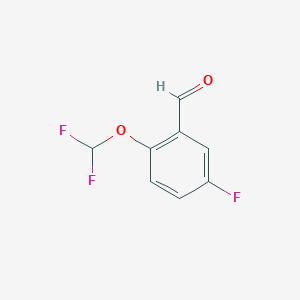
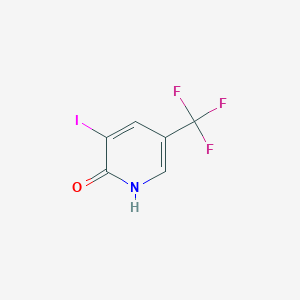
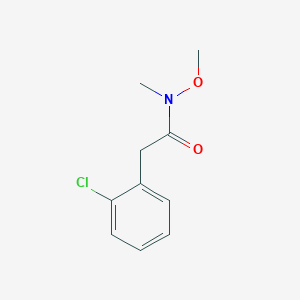
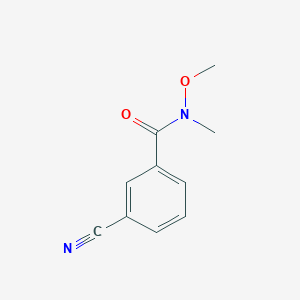
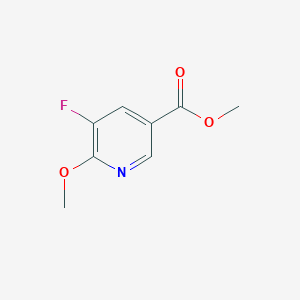
![4-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1420902.png)
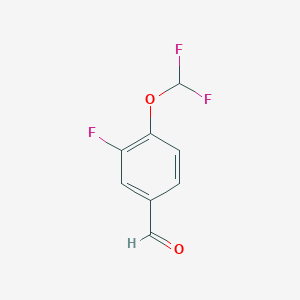
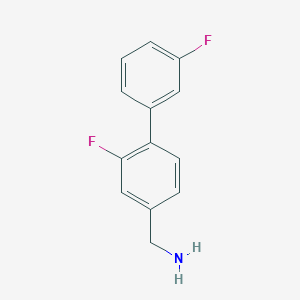

![4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)aniline](/img/structure/B1420907.png)
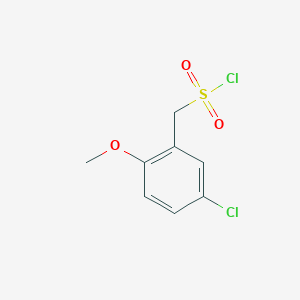
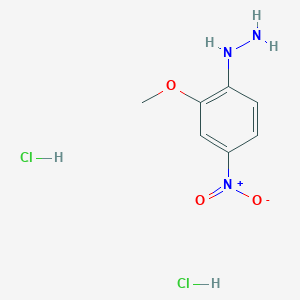
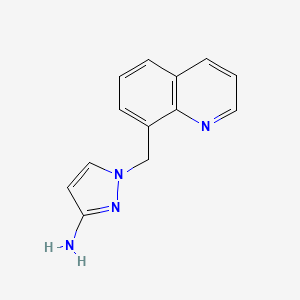
![2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide](/img/structure/B1420914.png)